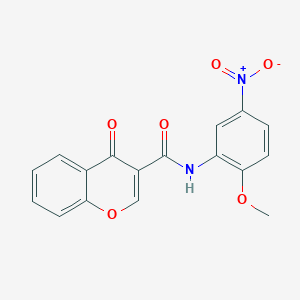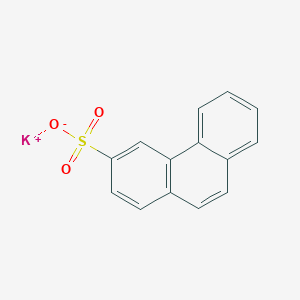
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide, also known as MNC, is a synthetic chromene derivative with a wide range of applications in scientific research. It is a highly potent inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are involved in the production of pro-inflammatory mediators. MNC has been used to study the role of COX-2 and 5-LOX in the modulation of inflammation and other physiological processes. Additionally, it has been used to investigate the effects of COX-2 and 5-LOX inhibitors on various disease models.
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide has been used in a wide range of scientific research applications. It has been used to study the role of COX-2 and 5-LOX in the modulation of inflammation and other physiological processes. It has also been used to investigate the effects of COX-2 and 5-LOX inhibitors on various disease models, including cancer, cardiovascular diseases, and inflammatory diseases. Additionally, this compound has been used to identify novel therapeutic targets for the treatment of inflammation and other diseases.
Mécanisme D'action
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide is a highly potent inhibitor of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. It binds to the active site of the enzymes and prevents the formation of pro-inflammatory mediators, such as prostaglandins and leukotrienes. This inhibition of the enzymes leads to a decrease in inflammation and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have anti-cancer, anti-oxidative, and anti-apoptotic effects. It has also been shown to inhibit platelet aggregation and reduce the risk of thrombosis. Additionally, it has been shown to reduce the risk of cardiovascular diseases and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide is a highly potent and selective inhibitor of the COX-2 and 5-LOX enzymes, making it an ideal tool for studying the role of these enzymes in various physiological processes. Additionally, this compound is relatively easy to synthesize and is stable under normal laboratory conditions. However, its use in laboratory experiments is limited by its relatively low solubility in aqueous solutions, which can make it difficult to obtain accurate results.
Orientations Futures
There are numerous potential future directions for the use of N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide in scientific research. These include the development of new COX-2 and 5-LOX inhibitors, the identification of novel therapeutic targets for the treatment of inflammation and other diseases, and the investigation of the effects of this compound on other biological processes. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, further research is needed to investigate the long-term safety and efficacy of this compound for the treatment of various diseases.
Méthodes De Synthèse
N-(2-methoxy-5-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide can be synthesized from 2-methoxy-5-nitrobenzaldehyde and 4-hydroxychromone-3-carboxylic acid. The synthesis involves the condensation of the two compounds in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 2-3 hours. The reaction mixture is then cooled to room temperature and the resulting product is isolated by filtration and recrystallized from a suitable solvent.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-24-15-7-6-10(19(22)23)8-13(15)18-17(21)12-9-25-14-5-3-2-4-11(14)16(12)20/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSPYQXTNHTCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6523561.png)


![sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate](/img/structure/B6523573.png)
![sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6523581.png)
![potassium 2-{[(benzylcarbamoyl)methyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6523597.png)
![sodium 2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}acetate](/img/structure/B6523607.png)
![N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride](/img/structure/B6523615.png)
![4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid](/img/structure/B6523622.png)
![2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6523626.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6523627.png)
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B6523641.png)
![3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523662.png)
